5-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under reflux conditions.
Construction of the triazolopyrimidine core: The pyrazole derivative is then reacted with a suitable nitrile and hydrazine hydrate to form the triazolopyrimidine ring.
Introduction of the chlorophenyl group: This step involves the coupling of the triazolopyrimidine intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Final amidation: The resulting intermediate is then subjected to amidation with ethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N~7~-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-Chlorophenyl)-N~7~-(1-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-Chlorophenyl)-N~7~-(1-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the pyrazole ring and the chlorophenyl group on the triazolopyrimidine core can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C17H14ClN7O |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H14ClN7O/c1-2-24-8-7-15(23-24)22-16(26)14-9-13(11-3-5-12(18)6-4-11)21-17-19-10-20-25(14)17/h3-10H,2H2,1H3,(H,22,23,26) |
InChI Key |
UWCJIIMVCMUPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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